molecular formula C7H13Cl2N3 B1529173 1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride CAS No. 1820739-92-1

1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride

Cat. No. B1529173
CAS RN: 1820739-92-1
M. Wt: 210.1 g/mol
InChI Key: FZUMZIAEMHIPBE-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride (AMID) is an organic compound belonging to the family of azetidines, which are derivatives of azetidine. Azetidines are cyclic compounds containing three carbons and one nitrogen atom. AMID is a white crystalline solid with a melting point of 250 °C and a boiling point of 310 °C. It is soluble in water and organic solvents such as methanol, ethanol, and acetone.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Research has focused on the synthesis of novel imidazole derivatives containing the β-lactam ring, highlighting their potential in the development of new pharmaceuticals. These compounds are characterized by techniques such as FT-IR, NMR spectroscopy, demonstrating their structural integrity and potential for further pharmacological evaluation (Askar, Ali, & Al-Mouamin, 2016).
  • The design and synthesis of new diazotransfer reagents, including imidazole-1-sulfonyl azide hydrochloride, have been reported. These reagents are crucial for converting primary amines into azides and activated methylene substrates into diazo compounds, demonstrating a broad application in synthetic chemistry (Goddard-Borger & Stick, 2007).

Antimicrobial and Antifungal Applications

  • Imidazole analogues of fluoxetine have shown potent anti-Candida activity, indicating their potential as novel antifungal agents. Such findings open avenues for the development of new treatments for fungal infections (Silvestri et al., 2004).
  • A study on the synthesis and evaluation of benzimidazole derivatives as potential antimicrobial agents has been conducted. These compounds have shown promising activity against various microbial strains, pointing towards their utility in combating infectious diseases (Ansari & Lal, 2009).

Anticancer Research

  • Research on NAMI-A-type complexes, including those with imidazole ligands, has demonstrated significant antiproliferative activity. These studies contribute to the ongoing search for effective cancer therapies by exploring the utility of ruthenium complexes (Groessl et al., 2007).

Organic Synthesis and Catalysis

  • The development of methods for synthesizing heterocyclic compounds, including imidazo[1,2-a]pyridines, showcases the importance of these molecules in medicinal chemistry and drug development. Such methods provide essential tools for the creation of compounds with potential therapeutic applications (Vuillermet, Bourret, & Pelletier, 2020).

properties

IUPAC Name

1-(azetidin-3-yl)-2-methylimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-6-9-2-3-10(6)7-4-8-5-7;;/h2-3,7-8H,4-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUMZIAEMHIPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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